molecular formula C12H14 B1619811 1,1,3-Trimethyl-1H-indene CAS No. 2177-45-9

1,1,3-Trimethyl-1H-indene

Cat. No. B1619811
CAS RN: 2177-45-9
M. Wt: 158.24 g/mol
InChI Key: GFQUBQQRVARIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1,3-Trimethyl-1H-indene” is a chemical compound with the molecular formula C12H14 . Its molecular weight is 158.2396 . The IUPAC Standard InChI is InChI=1S/C12H14/c1-9-8-12(2,3)11-7-5-4-6-10(9)11/h4-8H,1-3H3 .


Molecular Structure Analysis

The molecular structure of “1,1,3-Trimethyl-1H-indene” can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The average mass of “1,1,3-Trimethyl-1H-indene” is 158.240 Da and its monoisotopic mass is 158.109543 Da .

Scientific Research Applications

Organic Synthesis

  • Fluxional Processes and Migrations: 1,1,3-Trimethyl-1H-indene derivatives exhibit fluxional processes, such as the rapid interchange of substituent groups between positions on the indene ring. For instance, 1-(tri-n-butylstannyl)indene shows a fluxional process with the tributylstannyl group rapidly interchanging between the 1 and 3 positions, as studied through variable-temperature 1H NMR characterization (Morria, Bock, Jefferis, & Goedde, 1997).

Organometallic Chemistry

  • Multidimensional NMR Studies: Tris(indenyl)methylsilane, another derivative of indene, demonstrates a series of silatropic shifts interconverting different isomers. These molecular dynamics have been elucidated through various NMR techniques, providing insights into the behavior of indenylsilanes (Stradiotto, Rigby, Hughes, Brook, Bain, & McGlinchey, 1996).

Materials Science

  • Polymer Synthesis: The indan structure, closely related to 1,1,3-Trimethyl-1H-indene, has been utilized in the synthesis of various poly(ether-sulfone)s. These polymers are amorphous with high glass transition and decomposition temperatures, demonstrating the potential of indene derivatives in high-performance material applications (Maier, Yang, & Nuyken, 1994).

Safety and Hazards

When handling “1,1,3-Trimethyl-1H-indene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,1,3-trimethylindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-9-8-12(2,3)11-7-5-4-6-10(9)11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQUBQQRVARIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2=CC=CC=C12)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343289
Record name 1,1,3-Trimethyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Trimethyl-1H-indene

CAS RN

2177-45-9
Record name 1,1,3-Trimethyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3-Trimethyl-1H-indene
Reactant of Route 2
Reactant of Route 2
1,1,3-Trimethyl-1H-indene
Reactant of Route 3
Reactant of Route 3
1,1,3-Trimethyl-1H-indene
Reactant of Route 4
Reactant of Route 4
1,1,3-Trimethyl-1H-indene
Reactant of Route 5
1,1,3-Trimethyl-1H-indene
Reactant of Route 6
1,1,3-Trimethyl-1H-indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.